molecular formula C12H14O4 B13695520 3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid

3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid

Cat. No.: B13695520
M. Wt: 222.24 g/mol
InChI Key: JBVNWESTLTVNLE-UHFFFAOYSA-N
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Description

3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid typically involves the following steps:

    Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to form a protected intermediate.

    Bromine Substitution: The protected intermediate is then subjected to bromine substitution to introduce a bromine atom at the desired position.

    Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.

    Deprotection: Finally, the protected group is removed to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective raw materials, efficient separation techniques, and high-yield reaction conditions to ensure the economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-oxo-3-(4-propan-2-yloxyphenyl)propanoic acid

InChI

InChI=1S/C12H14O4/c1-8(2)16-10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

JBVNWESTLTVNLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=O)C(=O)O

Origin of Product

United States

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